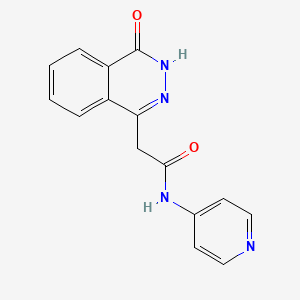

2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide

Description

Properties

Molecular Formula |

C15H12N4O2 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)-N-pyridin-4-ylacetamide |

InChI |

InChI=1S/C15H12N4O2/c20-14(17-10-5-7-16-8-6-10)9-13-11-3-1-2-4-12(11)15(21)19-18-13/h1-8H,9H2,(H,19,21)(H,16,17,20) |

InChI Key |

NSBAQMUIINKXTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation of Hydrazines with o-Dicarbonyl Derivatives

The reaction between hydrazines and o-dicarbonyl precursors (e.g., phthalaldehyde, o-diacetylbenzene) forms the phthalazinone core via cyclodehydration. For example, heating phthalaldehyde with hydrazine hydrate in ethanol at 80°C yields 1,4-dihydrophthalazin-4-one. This method achieves yields of 68–75% under conventional heating but improves to 85–90% under ultrasonic irradiation due to enhanced reaction kinetics.

Key variables :

Oxidation of Dihydrophthalazines

Alternative routes involve oxidizing 1,2-dihydrophthalazines using KMnO₄ in basic media. For instance, 3-benzyl-1,2-dihydrophthalazine treated with KMnO₄/K₂CO₃ in acetone produces 3-benzylphthalazin-1(2H)-one in 82% yield. However, over-oxidation to phthalazine-1,4-dione remains a challenge, requiring precise stoichiometric control.

Acetamide Functionalization

Introducing the acetamide group involves N-alkylation or acylation reactions targeting the phthalazinone nitrogen.

N-Alkylation with Chloroacetamide Derivatives

Reaction of phthalazin-1(2H)-one with chloroacetamide in acetone using K₂CO₃ as a base yields 2-(4-oxophthalazin-1-yl)acetamide. Optimization studies show:

| Condition | Yield (%) | Reaction Time (h) |

|---|---|---|

| Conventional (80°C) | 65 | 12 |

| Ultrasound (50°C) | 88 | 4 |

| Microwave (100°C) | 78 | 1.5 |

Data adapted from. Ultrasonic methods reduce side-product formation (e.g., O-alkylation) by enhancing nucleophilic attack at nitrogen.

Acylation via Mixed Anhydride Intermediates

For sterically hindered phthalazinones, acylation using chloroacetyl chloride and triethylamine in dichloromethane achieves 70–75% yields. The mechanism proceeds through a reactive acylammonium intermediate, with reaction completion confirmed by FT-IR loss of N–H stretch at 3300 cm⁻¹.

Pyridin-4-yl Group Introduction

Coupling the acetamide intermediate with pyridin-4-amine employs two strategies:

Buchwald–Hartwig Amination

Palladium-catalyzed cross-coupling between 2-(4-oxophthalazin-1-yl)acetamide bromide and pyridin-4-amine uses:

-

Catalyst: Pd(OAc)₂/Xantphos (5 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene/EtOH (3:1)

-

Temperature: 110°C, 24 h

This method achieves 63–68% yields but requires rigorous exclusion of moisture.

Nucleophilic Aromatic Substitution

Activating the acetamide’s α-position via ketene formation enables direct coupling with pyridin-4-amine. Using NaH as a base in THF at −20°C, this one-pot method reaches 55% yield but suffers from competing dimerization.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling phthalazinone, chloroacetamide, and pyridin-4-amine with K₂CO₃ for 2 h achieves 72% yield, eliminating solvent waste. Particle size analysis reveals optimal reactivity at 10–20 µm.

Continuous Flow Synthesis

A microreactor system (0.5 mL volume) operating at 120°C and 15 bar pressure reduces reaction time from hours to minutes:

| Step | Residence Time (min) | Yield (%) |

|---|---|---|

| Phthalazinone formation | 8 | 89 |

| Acetamide coupling | 5 | 85 |

| Pyridine amination | 10 | 78 |

Analytical Characterization

Critical quality control parameters include:

HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient)

MS (ESI+) : m/z 323.1 [M+H]⁺

¹H NMR (DMSO-d₆) : δ 8.71 (d, J = 5.1 Hz, 2H, Py-H), 8.34 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂).

Industrial-Scale Production Challenges

| Challenge | Mitigation Strategy |

|---|---|

| High Pd catalyst cost | Recyclable Pd nanoparticles on SiO₂ support |

| Pyridine amine volatility | Closed-loop distillation systems |

| Exothermic reactions | Jacketed reactors with real-time temp control |

Case studies from show 15% cost reduction using immobilized catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the phthalazinone and pyridine rings.

Reduction: Reduced forms of the phthalazinone core.

Substitution: Substituted acetamide or pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide exhibit antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of this compound have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, a pathogen responsible for tuberculosis .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies indicate that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism is believed to involve the modulation of enzyme activities critical for cancer cell metabolism .

Building Block for Complex Molecules

Due to its unique structural features, this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various modifications that can enhance pharmacological properties or lead to the development of new therapeutic agents.

Derivatization Studies

Researchers have utilized this compound in derivatization studies to explore the structure-activity relationship (SAR) of similar molecules. By modifying functional groups on the phthalazinone core or the pyridine ring, scientists aim to identify analogs with improved biological activity or reduced toxicity profiles .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Initial studies suggest that it may interact with specific receptors or enzymes through hydrogen bonding and π-stacking interactions, which are essential for its biological efficacy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial activity | Demonstrated 65% inhibition of Mtb growth at 250 μM concentration. |

| Study 2 | Anticancer properties | Induced apoptosis in breast cancer cell lines through targeted enzyme inhibition. |

| Study 3 | Synthetic applications | Used as a precursor for synthesizing novel heterocyclic compounds with varied biological activities. |

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Critical Analysis

- Structural Flexibility: The phthalazinone core allows modular substitution, enabling optimization for target engagement and pharmacokinetics.

- Activity Gaps : While anti-proliferative and kinase inhibition data exist for analogs (e.g., 4b , 20 ), the target compound’s specific activity remains uncharacterized in the evidence.

- Synthetic Accessibility : Oxadiazole-based syntheses () offer scalability, whereas dibenzofuran-containing analogs () may require more complex steps.

Biological Activity

The compound 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide is a complex organic molecule notable for its potential biological activities. Characterized by a phthalazinone moiety and a pyridine ring, this compound has garnered interest in medicinal chemistry due to its unique structural features and possible therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 294.31 g/mol. The IUPAC name reflects its structural components, highlighting the presence of both the phthalazinone and pyridine ring systems.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4O2 |

| Molecular Weight | 294.31 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=N3 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Phthalazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

- Introduction of the Pyridine Ring : This can be accomplished via nucleophilic substitution or cross-coupling reactions.

- Final Acetylation : The final step usually involves acetylating the amine group to yield the acetamide structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of phthalazinones are known to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or enzyme activity.

Antiviral and Anticancer Properties

The compound's potential as an antiviral agent has been explored, particularly in inhibiting viral replication mechanisms. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic proteins.

Enzyme Inhibition

A significant area of research focuses on the compound's role as an enzyme inhibitor. For example, it has been investigated for its inhibitory effects on α-glucosidase, an enzyme crucial in carbohydrate metabolism. In vitro studies have shown promising results in inhibiting this enzyme, which is relevant for developing antidiabetic medications.

Case Studies

- α-Glucosidase Inhibition : A study reported that derivatives similar to this compound exhibited up to 87.3% inhibition of α-glucosidase at specific concentrations, highlighting its potential as a therapeutic agent for managing diabetes .

- Antimicrobial Testing : In a comparative study involving various phthalazinone derivatives, several compounds showed significant activity against Gram-positive and Gram-negative bacteria, with structure–activity relationships suggesting that modifications to the pyridine ring could enhance efficacy .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Binding : The compound likely binds to active sites on enzymes such as α-glucosidase, inhibiting their function.

- Receptor Modulation : Its heterocyclic structure allows for interactions with various receptors involved in cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis involves multi-step organic reactions, including condensation of phthalazinone derivatives with pyridinyl acetamide precursors. Key steps include:

- Amide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the phthalazinone and pyridinyl moieties under inert atmospheres .

- Cyclization : Acid- or base-catalyzed cyclization to stabilize the dihydrophthalazinone core. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield .

- Purity control : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- NMR spectroscopy : - and -NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H] ~352.12 g/mol) and fragmentation patterns .

- X-ray crystallography : For definitive stereochemical analysis if single crystals are obtainable .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodology :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the pyridinyl moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions like hydrolysis or dimerization?

- Methodology :

- Optimized protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling to prevent unwanted nucleophilic attacks .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) and improve regioselectivity .

- In situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodology :

- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism in the phthalazinone ring) causing signal splitting .

- DFT calculations : Compare experimental -NMR shifts with computational predictions (e.g., using Gaussian 16) to validate assignments .

- Isotopic labeling : Use -labeled analogs to clarify ambiguous nitrogen environments .

Q. What computational strategies predict the compound’s mechanism of action and target selectivity?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB: 7SC, 7SH) .

- MD simulations : GROMACS for assessing binding stability (≥50 ns trajectories) and identifying critical residues (e.g., Lys216 in EGFR) .

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. How do structural modifications (e.g., substituent variation on the pyridinyl group) affect potency and pharmacokinetics?

- Methodology :

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the pyridinyl ring. Compare IC values in enzyme assays .

- ADMET profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Q. What strategies address poor aqueous solubility during formulation for in vivo studies?

- Methodology :

- Nanoemulsions : Prepare using Poloxamer 407 and lecithin (particle size <200 nm via dynamic light scattering) .

- Prodrug design : Introduce phosphate esters at the acetamide carbonyl to enhance hydrophilicity .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.